N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea
Overview
Description
“N-[2-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea” is a complex organic compound. It contains a thiourea group (-NH-CS-NH-) attached to a naphthyl group (a two-ring aromatic hydrocarbon) and a 4-methoxyphenethyl group (a phenyl ring with a methoxy group and an ethyl group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the naphthyl and phenyl groups), a thiourea group, and a methoxy group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-[2-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea” could potentially undergo a variety of chemical reactions. The thiourea group could participate in condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings and a thiourea group could contribute to its stability and reactivity. The methoxy group could influence its solubility in different solvents .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-23-17-11-9-15(10-12-17)13-14-21-20(24)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWSIAZAKADSLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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